

Technical Guide: Physical Properties of 6-Butyl-1,4-cycloheptadiene

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Compound of Interest

Compound Name: 6-Butyl-1,4-cycloheptadiene

Cat. No.: B14159029

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Introduction

6-Butyl-1,4-cycloheptadiene is a cyclic organic compound with the molecular formula $C_{11}H_{18}$. As a derivative of cycloheptadiene, its physical and chemical properties are of interest in various fields of organic synthesis and materials science. This technical guide provides a comprehensive overview of the known physical properties of **6-Butyl-1,4-cycloheptadiene**, supported by generalized experimental protocols for their determination. Due to the limited availability of experimental data for this specific compound, some of the presented values are based on computational predictions and should be regarded as estimates.

Core Physical Properties

The fundamental physical characteristics of **6-Butyl-1,4-cycloheptadiene** are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic protocols.

Physical Property	Value	Notes
Molecular Formula	C ₁₁ H ₁₈	-
Molecular Weight	150.26 g/mol	
Boiling Point	201.75 °C - 206.7 °C at 760 mmHg	Computationally estimated[1].
Melting Point	-24.96 °C	Computationally estimated[1].
Density	0.828 g/cm ³	[2]
Flash Point	56 °C	[2]
Vapor Pressure	0.336 mmHg at 25 °C	[2]
XLogP3	4.4	A measure of lipophilicity, computationally predicted.
Exact Mass	150.140850574 Da	
Refractive Index	Not available	Experimental determination is recommended.

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of **6-Butyl-1,4-cycloheptadiene** are not readily available in the scientific literature. Therefore, this section provides generalized, standard protocols for the key analytical techniques used to characterize liquid organic compounds.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Apparatus:

- Thiele tube

- Thermometer (calibrated)
- Small test tube (e.g., ignition tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil

Procedure:

- A small amount (0.5-1 mL) of **6-Butyl-1,4-cycloheptadiene** is placed in the small test tube.
- A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped within a Thiele tube containing mineral oil, ensuring the heat-transfer medium is above the level of the sample.
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
- The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds.

Instrumentation:

- Gas Chromatograph (GC) with a suitable capillary column (e.g., nonpolar or mid-polar).
- Mass Spectrometer (MS) detector.

Procedure:

- Sample Preparation: A dilute solution of **6-Butyl-1,4-cycloheptadiene** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- Injection: A small volume (typically 1 μL) of the sample is injected into the heated inlet of the GC.
- Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The separation is based on the compound's boiling point and affinity for the stationary phase. The oven temperature is typically programmed to ramp up to ensure good separation.
- Detection: As the compound elutes from the column, it enters the MS detector.
- Ionization and Mass Analysis: The molecules are ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum.
- Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify and quantify the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for **6-Butyl-1,4-cycloheptadiene** is not available, a general procedure for acquiring ^1H and ^{13}C NMR spectra is as follows.

Instrumentation:

- NMR Spectrometer (e.g., 300 MHz or higher).

Procedure:

- **Sample Preparation:** Approximately 5-10 mg of the purified liquid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, which is less sensitive, a larger number of scans and a longer acquisition time are typically required.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phasing, baseline correction, and referencing of the chemical shifts are performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a volatile liquid like **6-Butyl-1,4-cycloheptadiene**, a vapor phase IR spectrum can be obtained.

Instrumentation:

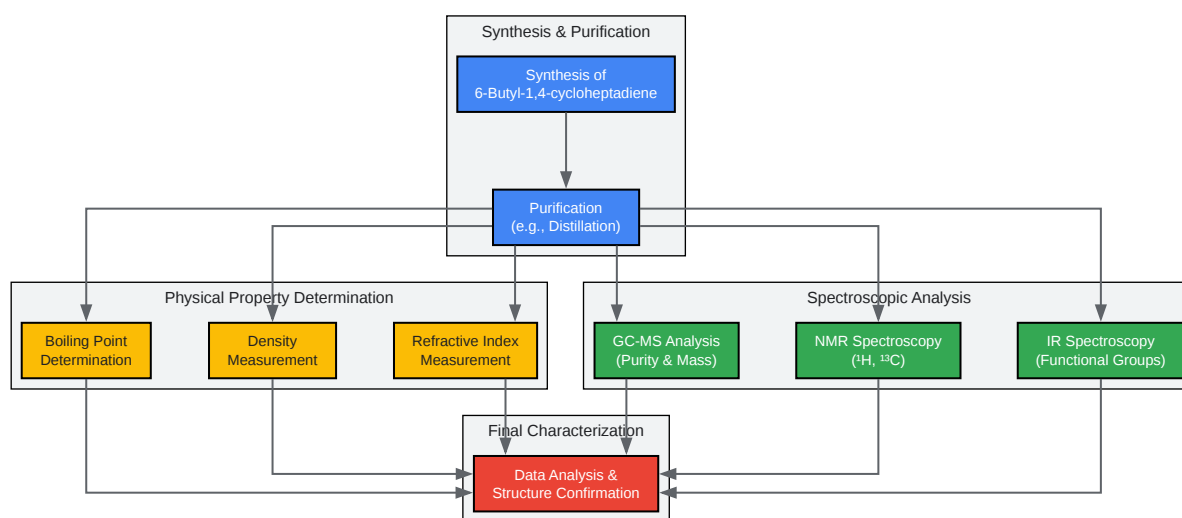
- Fourier-Transform Infrared (FTIR) Spectrometer.
- Gas cell.

Procedure:

- **Sample Introduction:** A small amount of the liquid is injected into an evacuated gas cell, where it vaporizes.
- **Data Acquisition:** The gas cell is placed in the sample compartment of the FTIR spectrometer, and an infrared spectrum is recorded.
- **Data Analysis:** The absorption bands in the spectrum are correlated with specific vibrational modes of the functional groups in the molecule. For **6-Butyl-1,4-cycloheptadiene**, one would expect to see characteristic C-H stretches for the alkyl and alkenyl groups, and C=C stretching vibrations for the diene system.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and structural characterization of a newly synthesized organic compound like **6-Butyl-1,4-cycloheptadiene**.



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Workflow for the characterization of a synthesized organic compound.

Conclusion

This technical guide has summarized the available physical properties of **6-Butyl-1,4-cycloheptadiene** and provided generalized experimental protocols for their determination. While some fundamental properties have been predicted computationally, further experimental verification is necessary for a complete and accurate characterization. The provided workflow

and protocols offer a solid foundation for researchers and scientists working with this and related compounds.

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References

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- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
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